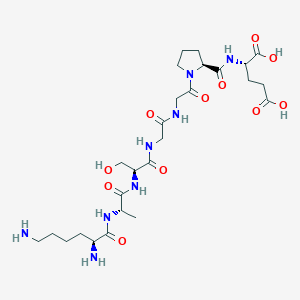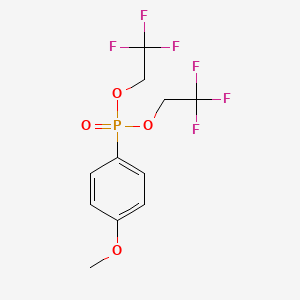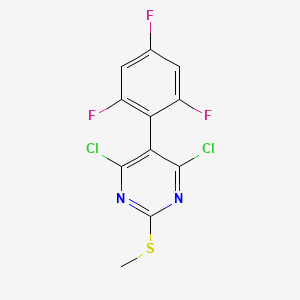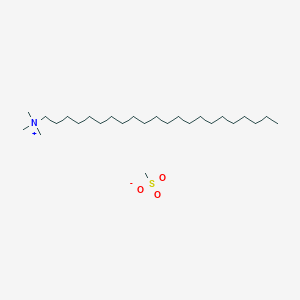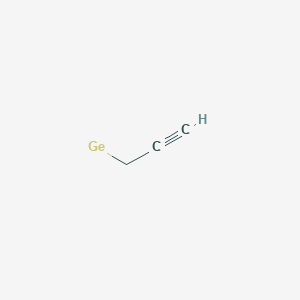
2-Propynylgermane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Prop-2-yn-1-yl)germane typically involves the reaction of germanium tetrachloride with prop-2-yn-1-yl magnesium bromide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactants. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of (Prop-2-yn-1-yl)germane follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis and minimize the production of by-products.
Chemical Reactions Analysis
Types of Reactions: (Prop-2-yn-1-yl)germane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide and other oxidation products.
Reduction: Reduction reactions can convert (Prop-2-yn-1-yl)germane to lower oxidation state germanium compounds.
Substitution: The prop-2-yn-1-yl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide and potassium cyanide are employed in substitution reactions.
Major Products Formed:
Oxidation: Germanium dioxide and other germanium oxides.
Reduction: Lower oxidation state germanium compounds.
Substitution: Various substituted germanium compounds depending on the nucleophile used.
Scientific Research Applications
(Prop-2-yn-1-yl)germane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of organogermanium compounds and as a reagent in organic synthesis.
Biology: Research is ongoing to explore its potential biological activities and applications in medicinal chemistry.
Industry: Used in the production of advanced materials, including semiconductors and optoelectronic devices.
Mechanism of Action
The mechanism of action of (Prop-2-yn-1-yl)germane involves its interaction with molecular targets and pathways in biological systems. The compound can form covalent bonds with nucleophilic sites in biomolecules, leading to changes in their structure and function. These interactions can affect various cellular processes and pathways, contributing to its biological activity.
Comparison with Similar Compounds
Trimethylgermane: Similar structure but lacks the prop-2-yn-1-yl group.
Tetramethylgermane: Contains four methyl groups bonded to germanium.
(Prop-2-yn-1-yl)silane: Analogous compound with silicon instead of germanium.
Uniqueness: (Prop-2-yn-1-yl)germane is unique due to the presence of the prop-2-yn-1-yl group, which imparts distinct chemical properties and reactivity compared to other organogermanium compounds. This uniqueness makes it valuable for specific applications in materials science and organic synthesis.
Properties
Molecular Formula |
C3H3Ge |
|---|---|
Molecular Weight |
111.69 g/mol |
InChI |
InChI=1S/C3H3Ge/c1-2-3-4/h1H,3H2 |
InChI Key |
FXIABZFXWNSXIW-UHFFFAOYSA-N |
Canonical SMILES |
C#CC[Ge] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


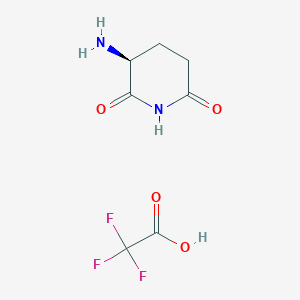
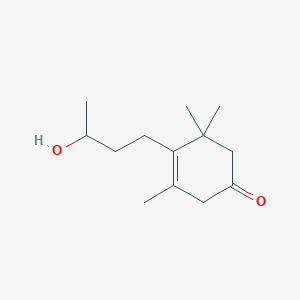
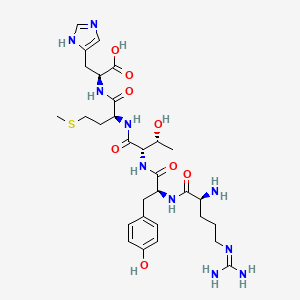
![N-[(3,4-Dimethoxyphenyl)methyl]glycyl-L-alanyl-L-phenylalaninamide](/img/structure/B14246765.png)
![6-Dodecyl-2,3-dihydro-6H-[1,4]dioxino[2,3-c]pyrrole](/img/structure/B14246773.png)
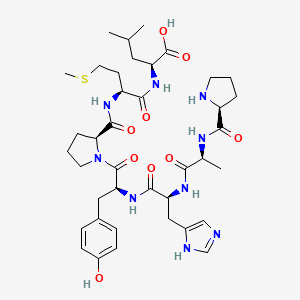
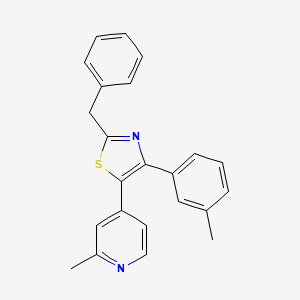
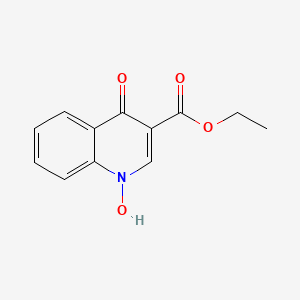
![1,2-Propanediamine, 2-methyl-N1-[4-(trifluoromethyl)-2-pyridinyl]-](/img/structure/B14246806.png)

